molecular formula C25H36N6O6 B14653414 L-Valyl-L-tyrosyl-L-valyl-L-histidine CAS No. 41839-93-4

L-Valyl-L-tyrosyl-L-valyl-L-histidine

Cat. No.: B14653414
CAS No.: 41839-93-4
M. Wt: 516.6 g/mol
InChI Key: LFRPJXGKZBPVPN-TUFLPTIASA-N
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Description

L-Valyl-L-tyrosyl-L-valyl-L-histidine is a tetrapeptide composed of the amino acids valine, tyrosine, valine, and histidine. This compound has a molecular formula of C25H36N6O6 and a molecular weight of approximately 516.59 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-L-valyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Fermentation using genetically engineered microorganisms can also be employed to produce peptides, including this compound .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-L-valyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives or chemical groups using coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Dityrosine, oxidized histidine derivatives.

    Reduction: Reduced peptide with modified disulfide bonds.

    Substitution: Peptides with modified amino acid residues.

Scientific Research Applications

L-Valyl-L-tyrosyl-L-valyl-L-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-L-valyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination, while the tyrosine residue can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-tyrosyl-L-valyl-L-histidine is unique due to its specific sequence and the presence of two valine residues, which can influence its structural and functional properties. This tetrapeptide’s combination of amino acids allows for distinct interactions and activities compared to other similar peptides.

Properties

CAS No.

41839-93-4

Molecular Formula

C25H36N6O6

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19-,20-,21-/m0/s1

InChI Key

LFRPJXGKZBPVPN-TUFLPTIASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

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